1-Methylxanthine

Description

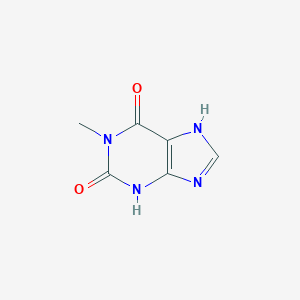

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-methyl-3,7-dihydropurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2/c1-10-5(11)3-4(8-2-7-3)9-6(10)12/h2H,1H3,(H,7,8)(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOYJPOZRLFTCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(NC1=O)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30210271 | |

| Record name | 1-Methylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [Aldrich MSDS], Solid | |

| Record name | 1-Methylxanthine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10213 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Methylxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010738 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>24.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57260112 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6136-37-4 | |

| Record name | 1-Methylxanthine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6136-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006136374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dihydro-1-methyl-1H-purine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EE8WCA32U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Methylxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010738 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolism of 1 Methylxanthine

Endogenous Formation Pathways of 1-Methylxanthine

The endogenous formation of this compound in humans predominantly occurs through the demethylation of other methylxanthine compounds. The major precursors contributing to the intracellular pool of this compound are caffeine (B1668208), paraxanthine (B195701), and theophylline (B1681296).

This compound is a major urinary metabolite of caffeine (1,3,7-trimethylxanthine) in humans. The metabolism of caffeine to this compound is a significant pathway, with estimates suggesting that a substantial proportion of ingested caffeine is ultimately converted to 1-MX. It is estimated that a total of 40–48% of caffeine will metabolize to 1-MX. This conversion primarily occurs through the intermediate formation and subsequent metabolism of paraxanthine.

Theophylline (1,3-dimethylxanthine) is another methylxanthine whose metabolism contributes to the formation of this compound. This compound is produced from theophylline through 3-demethylation. This pathway accounts for approximately 25% of theophylline's metabolites in humans. Studies in bacteria, such as Pseudomonas putida CBB5, have also shown theophylline being N-demethylated to this compound and 3-methylxanthine (B41622).

The conversion of caffeine, paraxanthine, and theophylline to this compound involves a series of enzymatic transformations. Key enzyme families implicated in these processes include the cytochrome P450 enzymes and xanthine (B1682287) dehydrogenase/oxidase.

Cytochrome P450 1A2 (CYP1A2) is the primary enzyme responsible for the initial metabolic steps of caffeine in the liver. It catalyzes the N-demethylation of caffeine, predominantly at the N-3 position, leading to the formation of paraxanthine, the main precursor to this compound from caffeine. CYP1A2 is responsible for more than 95% of the primary metabolism of caffeine. While its primary role is in the initial conversion of caffeine to paraxanthine, CYP1A2 is also reported to be involved in the metabolism of paraxanthine to this compound and theophylline to this compound.

Xanthine dehydrogenase (XDH) and xanthine oxidase (XO) are interconvertible forms of an enzyme that plays a crucial role in purine (B94841) catabolism. While primarily known for the oxidation of hypoxanthine (B114508) to xanthine and xanthine to uric acid, xanthine dehydrogenase/oxidase is also involved in the metabolism of methylxanthines, including this compound. This enzyme catalyzes the oxidation of this compound to 1-methyluric acid, a further step in the metabolic clearance of 1-MX. Studies in rats have shown that the dehydrogenase form of xanthine oxidase predominates in the intact perfused liver and is responsible for the rapid oxidation of this compound to 1-methyluric acid.

Detailed Research Findings:

Research utilizing urinary metabolic ratios of caffeine metabolites has been employed to assess the activity of enzymes involved in caffeine metabolism, including xanthine oxidase. In a study involving 277 healthy volunteers who ingested 200 mg of caffeine, the metabolite concentration ranges in urine samples collected approximately 6 hours later were measured. The concentration range for this compound (1MX) was reported as 4.9-598 µM. The ratio of 1-methyluric acid (1MU) to this compound (1MX) is used as an indicator of xanthine oxidase activity.

| Metabolite | Urinary Concentration Range (µM) |

| 5-acetylamino-6-formylamino-3-methyluracil (AFMU) | 2.1-327 |

| 1-methyluric acid (1MU) | 4.0-744 |

| This compound (1MX) | 4.9-598 |

| 1,7-dimethyluric acid (17DMU) | 6.4-260 |

Data based on a study of 277 healthy volunteers after ingesting 200 mg caffeine.

Another study investigating the demethylation of theophylline by oxidizing radicals observed the formation of this compound and, to a lesser extent, 3-methylxanthine. Theoretical calculations supported the preferred formation of this compound in this process.

Studies in Pseudomonas putida CBB5 have detailed the enzymatic steps in theophylline degradation, showing N-demethylation to this compound and 3-methylxanthine catalyzed by NAD(P)H-dependent enzymes. Subsequently, this compound is further N-demethylated to xanthine.

Enzymatic Transformations Leading to this compound

Metabolic Fates of this compound

Once formed, this compound undergoes further metabolic transformations or is excreted.

Conversion to 1-Methyluric Acid

A significant metabolic fate of this compound is its oxidation to 1-methyluric acid (1-MU). hmdb.cafoodb.canih.govpathbank.org This conversion is catalyzed by the enzyme xanthine dehydrogenase/oxidase (XDH) or xanthine oxidase (XO). hmdb.cafoodb.canih.gov In humans, studies have shown that all of the this compound is oxidized to the corresponding urate prior to excretion. ki.se

Urinary Excretion of this compound

This compound and its metabolite, 1-methyluric acid, are excreted in the urine. ki.senih.govpharmgkb.org Urinary excretion is a significant route of elimination for this compound. Studies analyzing urine samples in the U.S. population have detected this compound and 1-methyluric acid, with 1-methyluric acid generally present at higher concentrations and excretion rates than this compound. nih.gov The renal elimination of this compound, a water-soluble metabolite, is not dependent on urinary flow. nih.gov

Data on Urinary Excretion of this compound and 1-Methyluric Acid

| Analyte | Median Urine Concentration (μmol/L) | Median Excretion Rate (nmol/min) |

| This compound | 1.98 (1.82–2.15) | 1.52 (1.41–1.65) |

| 1-Methyluric Acid | 58.6 (48.6–67.2) | 46.0 (40.7–50.2) |

*Data derived from analysis of spot urine samples in the U.S. population ≥6 years. nih.gov

Comparative Metabolism of Methylxanthines

The metabolism of this compound can be compared to that of other monomethylxanthines, such as 3-methylxanthine and 7-methylxanthine (B127787), revealing distinctions in their metabolic pathways and fates.

Distinctions from 3-Methylxanthine and 7-Methylxanthine Metabolism

While this compound is primarily metabolized to its corresponding uric acid derivative (1-methyluric acid) by xanthine oxidase, the metabolic fates of 3-methylxanthine and 7-methylxanthine differ. ki.sescielo.brjmb.or.kr Studies indicate that essentially all of the 3-methylxanthine is excreted unchanged, with minimal conversion to 3-methyluric acid. ki.se In contrast, approximately 25% of 7-methylxanthine is oxidized to 7-methyluric acid before excretion, while the remaining portion is excreted as unchanged 7-methylxanthine. ki.se This highlights a key difference in the susceptibility of the monomethylxanthines to oxidation by xanthine oxidase, with this compound being readily oxidized, 7-methylxanthine partially oxidized, and 3-methylxanthine largely resistant to this conversion in humans. ki.sescielo.brjmb.or.kr

Furthermore, in bacterial metabolism, specifically in Pseudomonas putida, distinct pathways exist for the degradation of different methylxanthines. P. putida metabolizes theophylline to this compound and 3-methylxanthine, which are then N-demethylated to xanthine. nih.govasm.org However, this compound and 3-methylxanthine can also be oxidized to their respective methyluric acids by a broad-substrate-range xanthine-oxidizing enzyme in this bacterium, although these methyluric acids are not metabolized further. nih.govasm.org In contrast, the metabolism of caffeine and theobromine (B1682246) in P. putida proceeds via 7-methylxanthine before converging to xanthine. nih.govasm.org This demonstrates species-specific differences in the metabolic routes of methylxanthines.

Metabolic Interactions with Other Methylxanthines

This compound is a significant metabolite formed from the demethylation of other methylxanthines, particularly paraxanthine and theophylline. plos.orgplos.org Paraxanthine (1,7-dimethylxanthine) is the major metabolite of caffeine in humans, and its 7-demethylation is a primary source of this compound. plos.orgnih.govpharmgkb.orgplos.org Theophylline (1,3-dimethylxanthine) is another source, with 3-demethylation yielding this compound. plos.orgplos.orgpharmgkb.org Approximately 40-48% of caffeine is estimated to metabolize to this compound, with over 95% of this occurring via the paraxanthine pathway. plos.orgplos.org this compound accounts for about 25% of theophylline's metabolites. plos.orgplos.org

The formation of this compound from paraxanthine, along with 1-methyluric acid and 5-acetyl-amino-6-formylamino-3-methyluracil (AFMU), accounts for a significant portion (67%) of paraxanthine clearance. plos.orgnih.govplos.org The formation of this compound and AFMU from paraxanthine is consistent with their derivation from a common intermediate, a process mediated by cytochrome P-450 enzymes. nih.gov Xanthine oxidase then catalyzes the secondary conversion of this compound to 1-methyluric acid. nih.gov

Metabolic interactions and the relative contributions of different pathways can be influenced by various factors, including genetics (e.g., CYP1A2 activity), diet, smoking, age, and certain medical conditions like liver cirrhosis. plos.orgki.senih.govplos.orgresearchgate.netnih.govnih.gov

Molecular Mechanisms of Action of 1 Methylxanthine

Adenosine (B11128) Receptor Antagonism by 1-Methylxanthine

Methylxanthines, including this compound, are known to act as non-selective antagonists of adenosine receptors. nih.govnih.gov Adenosine receptors are G protein-coupled receptors with four known subtypes: A₁, A₂A, A₂B, and A₃. mdpi.comnih.govunife.it These receptors play diverse roles in regulating physiological processes, and their antagonism by methylxanthines contributes to various pharmacological effects. nih.gov The primary mechanism of central nervous system stimulation by methylxanthines is attributed to their binding to adenosine receptors, particularly A₁ and A₂A subtypes, with nearly identical affinity to adenosine itself. nih.govavma.org

Specificity and Affinity at Adenosine Receptor Subtypes

While methylxanthines are generally considered non-selective adenosine receptor antagonists, their affinity and specificity can vary across the different receptor subtypes (A₁, A₂A, A₂B, and A₃) and across species. nih.govavma.org Studies have indicated that the presence of a methyl group at the N1 position of the xanthine (B1682287) structure is important for inhibitory effects at the adenosine receptor level. mdpi.com this compound has been shown to be more potent than caffeine (B1668208) in antagonizing A₁ receptors in rat cerebral cortical membranes. researchgate.net Simple alkylxanthines generally exhibit micromolar affinity for adenosine receptors. nih.gov For human adenosine receptor subtypes, this micromolar affinity range typically applies to A₁, A₂A, A₂B, and A₃ receptors. nih.gov However, at the rat A₃ receptor, simple alkylxanthines have demonstrated much higher Kᵢ values, indicating lower affinity, typically around 10⁻⁴ M or higher. nih.gov

Data on the specific binding affinities (Kᵢ values) of this compound for each human adenosine receptor subtype are crucial for fully understanding its specificity profile. While comparative data with other methylxanthines are available, precise Kᵢ values for this compound across all subtypes are less extensively reported than for caffeine or theophylline (B1681296) in some studies.

Comparison with Other Methylxanthine Adenosine Receptor Antagonists

This compound is a major metabolite of caffeine and paraxanthine (B195701) and is believed to contribute to their activity. plos.orgnih.gov When compared to other common methylxanthines like caffeine (1,3,7-trimethylxanthine), theophylline (1,3-dimethylxanthine), and theobromine (B1682246) (3,7-dimethylxanthine), this compound shows variations in its adenosine receptor antagonism profile. nih.govresearchgate.net

Studies in rat brain preparations have shown that theophylline, paraxanthine, and caffeine generally have higher affinities for A₁ and A₂A receptors than theobromine. mdpi.comavma.orgresearchgate.net Theophylline and paraxanthine have been proposed to have slightly higher affinities than caffeine for A₁, A₂A, and A₂B receptors. mdpi.com Theobromine, lacking the methyl group at the N1 position, has been reported to have significantly lower affinity for A₁ and A₂A receptor subtypes compared to caffeine. mdpi.comnih.gov

In rat cerebral cortical membranes, this compound was found to be more potent than caffeine at A₁ receptors, whereas 3-methylxanthine (B41622) and 7-methylxanthine (B127787) were less potent than caffeine. researchgate.net This suggests that the methylation pattern significantly influences the interaction with adenosine receptor subtypes.

Table 1: Comparative Potency (IC₅₀ or Kᵢ values) of Methylxanthines at Adenosine Receptors (Illustrative based on available data)

| Compound | A₁ Receptor (e.g., Rat Brain) | A₂A Receptor (e.g., Rat Striatum) | A₂B Receptor | A₃ Receptor (Rat) |

| This compound | More potent than caffeine researchgate.net | Similar to caffeine researchgate.net | ? | Much higher Kᵢ nih.gov |

| Caffeine | 90–110 µM (IC₅₀) researchgate.net | ~30 µM (Kᵢ) researchgate.net, 98 µM (IC₅₀) mdpi.com | ~30 µM (Kᵢ) mdpi.com | ~10⁻⁴ M or higher (Kᵢ) nih.gov |

| Theophylline | 20–30 µM (IC₅₀) researchgate.net | 60 µM (IC₅₀) researchgate.net, 45 µM (IC₅₀) mdpi.com | Slightly higher affinity than caffeine mdpi.com | ~10⁻⁴ M or higher (Kᵢ) nih.gov |

| Theobromine | 210–280 µM (IC₅₀) researchgate.net | 2500 µM (IC₅₀) mdpi.com | Lower affinity than caffeine mdpi.com | ~10⁻⁴ M or higher (Kᵢ) nih.gov |

| Paraxanthine | 40–65 µM (IC₅₀) researchgate.net | 90 µM (IC₅₀) researchgate.net | Slightly higher affinity than caffeine mdpi.com | ? |

Phosphodiesterase Inhibition by this compound

Methylxanthines are also known to inhibit phosphodiesterase (PDE) enzymes, which are responsible for the hydrolysis of cyclic nucleotides, cyclic adenosine monophosphate (cAMP), and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govnih.gov Inhibition of PDEs leads to increased intracellular levels of these second messengers, influencing a wide range of cellular processes. nih.govlitfl.com

Impact on Cyclic Nucleotide Levels (cAMP, cGMP)

By inhibiting PDEs, this compound can cause an increase in the intracellular concentrations of both cAMP and cGMP. nih.govlitfl.com This increase in cyclic nucleotide levels mediates several of the pharmacological effects associated with methylxanthines, including smooth muscle relaxation, vasodilation, and central nervous system stimulation. nih.govlitfl.com For instance, non-selective PDE inhibitors like 3-isobutyl-1-methylxanthine (B1674149) (IBMX), a methylxanthine derivative, have been shown to markedly increase both cAMP and cGMP levels in isolated tissues. nih.govarvojournals.org

The impact on cAMP and cGMP levels can vary depending on the specific PDE isoforms inhibited and the cellular context. Different PDE families have varying substrate specificities for cAMP and cGMP. sigmaaldrich.com

Functional Selectivity for Phosphodiesterase Subtypes

While methylxanthines are often described as non-selective PDE inhibitors, they can exhibit varying degrees of potency against different PDE families (PDE1-PDE11). nih.govsigmaaldrich.comwikipedia.org The functional selectivity of this compound for specific PDE subtypes is a key aspect of its molecular pharmacology.

Different PDE families have distinct roles in regulating cellular functions due to their specific substrate affinities and tissue distribution. sigmaaldrich.com For example, PDE3 is inhibited by cGMP and primarily hydrolyzes cAMP, while PDE4 is cAMP-specific, and PDE5 is cGMP-specific. sigmaaldrich.comfrontiersin.org

Data on the IC₅₀ values of this compound for various PDE subtypes are necessary to fully characterize its selectivity profile. Research on other methylxanthine derivatives, such as IBMX (3-isobutyl-1-methylxanthine), provides some insight, as IBMX is known as a broad-spectrum PDE inhibitor with varying potencies against different subtypes (e.g., PDE3, PDE4, PDE5). wikipedia.orgmedchemexpress.commedchemexpress.compnas.org However, the specific inhibitory profile of this compound may differ.

Table 2: Illustrative IC₅₀ Values for Methylxanthines at PDE Subtypes (Based on data for related methylxanthines like IBMX)

| Compound | PDE1 | PDE2 | PDE3 | PDE4 | PDE5 |

| This compound | ? | ? | ? | ? | ? |

| IBMX | 5 µM caymanchem.com | 37 µM caymanchem.com | 6.5 µM medchemexpress.com | 26.3 µM medchemexpress.com | 31.7 µM medchemexpress.com |

Modulation of Neurotransmitter Systems by this compound

Studies have demonstrated that 1-MX supplementation can significantly increase the levels of several key neurotransmitters in the brain. This modulation of neurotransmitter systems is considered a potential underlying mechanism for the cognitive benefits associated with 1-MX.

Effects on Acetylcholine (B1216132) Levels and Activity

Research in animal models has shown that 1-MX supplementation leads to increased levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter crucial for memory and learning processes. The increased availability of acetylcholine due to 1-MX could potentially facilitate improved synaptic transmission and cognitive function. One study observed an increase in acetylcholine levels by approximately 7% in aged rats and 8% in young rats following 1-MX supplementation.

Effects on Dopamine (B1211576) Levels and Activity

1-MX has also been found to increase dopamine levels in the brain. Dopamine plays a vital role in motivation and reward pathways, and its enhancement may contribute to improved cognitive performance by influencing motivation and attentional processes. A study reported an increase in dopamine levels by approximately 17% in aged rats and 12% in young rats after 1-MX supplementation. Methylxanthines, in general, have been associated with increased release of dopamine.

Effects on Gamma-Aminobutyric Acid (GABA) Levels and Receptor Action

Supplementation with 1-MX has been shown to increase levels of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. The elevation in GABA may help modulate neuronal excitability, thereby supporting cognitive function. While methylxanthines are generally known to modulate GABA receptor action, often as antagonists at higher concentrations, the observed increase in GABA levels with 1-MX suggests a complex interaction with this neurotransmitter system. A study indicated a 5% increase in GABA levels in both young and aged rats following 1-MX supplementation.

The following table summarizes the observed effects of 1-MX supplementation on neurotransmitter levels in a preclinical study:

| Neurotransmitter | Change in Aged Animals | Change in Young Animals | Statistical Significance |

| Acetylcholine | +7% | +8% | p<0.01 |

| Dopamine | +17% | +12% | p<0.01 |

| GABA | +5% | +5% | p<0.01 |

Note: Data derived from post-mortem neurochemical analysis of whole brain samples in rats after 12 days of 1-MX supplementation.

Influence on Neurotrophic Factors

This compound has been shown to influence the levels of neurotrophic factors, which are crucial for neuronal survival, growth, and plasticity.

Impact on Brain-Derived Neurotrophic Factor (BDNF)

Research indicates that 1-MX supplementation leads to higher levels of Brain-Derived Neurotrophic Factor (BDNF). BDNF is a key neurotrophin involved in neuronal plasticity and is considered important for memory and learning. The observed increase in BDNF levels suggests that 1-MX may facilitate neurotrophic processes, providing a potential mechanism for its cognitive-enhancing effects. This effect is similar to that observed with caffeine and its metabolite paraxanthine, which have also been shown to elevate BDNF levels.

Interaction with Oxidative Stress Pathways

This compound appears to interact with oxidative stress pathways, suggesting it may possess antioxidative properties.

Studies have shown that 1-MX supplementation can lead to increased levels of antioxidants such as catalase and glutathione (B108866) in the brain. Glutathione is a crucial antioxidant that protects cells from oxidative stress and helps maintain redox homeostasis. The increase in these antioxidant markers suggests that 1-MX may enhance the brain's antioxidative defenses. This is particularly relevant in conditions associated with increased oxidative stress, such as aging. The antioxidative effects of 1-MX are comparable to those observed with caffeine and paraxanthine, which are known to upregulate endogenous antioxidant systems and protect neurons from oxidative damage.

The following table summarizes the observed effects of 1-MX supplementation on neurochemicals related to neurotrophic support and oxidative stress:

| Neurochemical | Change Observed | Statistical Significance |

| BDNF | Higher levels | p<0.001 |

| Catalase | Higher concentrations | p<0.001 |

| Glutathione | Higher concentrations | p<0.001 |

| Amyloid Beta | Reduced levels | p<0.001 |

Note: Data derived from post-mortem neurochemical analysis of whole brain samples in rats after 12 days of 1-MX supplementation.

Augmentation of Antioxidant Defense Mechanisms (Glutathione, Catalase)

Studies suggest that this compound can enhance the body's antioxidative defense mechanisms. plos.orgnih.govplos.org Oxidative stress, often higher in aged individuals due to accumulated cellular damage, can be mitigated by compounds that boost antioxidant capacity. plos.orgnih.gov

Research has shown that 1-MX supplementation can lead to increased levels of key antioxidants like glutathione and catalase. plos.orgnih.govplos.org Glutathione is crucial for protecting cells from oxidative stress and maintaining redox homeostasis. plos.orgresearchgate.net Catalase is an enzyme that catalyzes the decomposition of hydrogen peroxide into water and oxygen, thereby neutralizing a harmful reactive oxygen species. ompj.org The observed increases in both glutathione and catalase levels following 1-MX supplementation indicate that 1-MX may enhance the brain's antioxidative defenses, which is particularly relevant in the context of oxidative stress associated with aging. plos.orgnih.govplos.org This antioxidative effect is also noted with other methylxanthines like caffeine and paraxanthine, which are known to upregulate endogenous antioxidant systems. plos.orgplos.org

Reactive Oxygen Species Scavenging Properties

Beyond augmenting endogenous antioxidant enzymes, this compound also exhibits direct reactive oxygen species (ROS) scavenging properties. ahajournals.orgresearchgate.netahajournals.org Reactive oxygen species are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. ompj.org

This compound, along with 1-methyluric acid (1-MUA), has been shown to be particularly effective scavengers of the hydroxyl radical, a highly potent ROS. ahajournals.orgahajournals.org Their activity in scavenging hydroxyl radicals is reported to be comparable to that of glutathione and significantly higher than that of ascorbic acid (Vitamin C). ahajournals.orgahajournals.org In vitro studies using vascular smooth muscle cells (VSMCs) treated with tert-butyl-hydroperoxide (t-BHP) to induce ROS production demonstrated that both caffeine and its metabolite 1-MUA dose-dependently attenuated the induced ROS levels. ahajournals.orgahajournals.org Notably, 1-MUA appeared to be significantly more potent than caffeine in reducing ROS in these experiments. ahajournals.org

Effects on DNA Repair Mechanisms

This compound has been investigated for its influence on DNA repair mechanisms, which are critical for maintaining genomic stability. ahajournals.orgnih.govmdpi.comwikipedia.org DNA damage can occur from various endogenous and exogenous factors, and cells have evolved intricate repair pathways to correct these lesions. wikipedia.org

Inhibition of DNA Double-Strand Break Repair

Research indicates that this compound can directly interfere with the repair process of DNA double-strand breaks (DSBs). nih.govmdpi.commedchemexpress.com DSBs are considered among the most deleterious types of DNA damage. nih.govsmw.ch Under normal circumstances, cells activate complex repair mechanisms, such as homologous recombination (HR) and non-homologous end joining (NHEJ), to mend DSBs and preserve genome integrity. nih.govsmw.ch

Studies, particularly in the context of enhancing sensitivity to treatments like radiotherapy, have shown that 1-MX can inhibit the repair of DSBs. nih.govmdpi.commedchemexpress.com By interfering with these repair pathways, 1-MX can make damaged DNA less likely to be effectively repaired, potentially increasing the susceptibility of cells with DNA damage to cell death. nih.govmdpi.com For instance, research using human colorectal cancer cells demonstrated that 1-MX significantly enhanced their sensitivity to radiotherapy, attributing this effect, in part, to the direct inhibition of DSB repair. nih.govmdpi.com

Biological and Physiological Relevance of 1 Methylxanthine

Role in Cognitive Function and Memory Enhancement

Studies suggest that 1-Methylxanthine may contribute to the cognitive-enhancing effects associated with its parent compounds, caffeine (B1668208) and paraxanthine (B195701). plos.org Its primary mechanisms involve the modulation of key neurotransmitter systems and enhancing synaptic efficiency. plos.orgnih.gov

Research utilizing animal models has provided direct evidence of this compound's nootropic effects. In a study involving rats, supplementation with this compound led to significant improvements in learning and memory, as measured by the Morris water maze test. plos.orgnih.gov Animals receiving the compound demonstrated a marked reduction in the time required to find a hidden platform, a key indicator of spatial learning and memory. nih.govnih.gov

This enhancement in cognitive performance is supported by neurochemical analyses showing that this compound supplementation significantly increased the levels of several crucial neurotransmitters in the brain. plos.orgnih.gov Notably, levels of acetylcholine (B1216132), which is vital for learning and memory processes, and dopamine (B1211576), which plays a key role in motivation and attention, were elevated. plos.orgnih.gov The study also observed increases in gamma-amino butyric acid (GABA) and the secondary messenger cyclic GMP. nih.gov

| Animal Model | Cognitive Test | Key Findings on Cognitive Performance | Neurotransmitter Level Changes |

|---|---|---|---|

| Rats (Young and Aged) | Morris Water Maze (Escape Latency) | Significantly reduced escape latency, indicating improved learning and memory. plos.orgnih.gov | Increased levels of Acetylcholine, Dopamine, and GABA. nih.gov |

The cognitive-enhancing effects of this compound appear to vary with age. Studies have shown that while both young and aged animals benefit from supplementation, the magnitude of the improvement is more pronounced in the younger cohort. plos.orgnih.gov In one study, this compound supplementation reduced escape latency in a water maze test by 39% in young rats (8 weeks old), compared to a 27% reduction in aged rats (16 months old). plos.orgnih.govnih.gov

This difference is likely attributable to the higher baseline of synaptic plasticity and more efficient neuronal signaling pathways typically present in younger brains. nih.govplos.org These youthful neural processes may be more responsive to enhancement by this compound. plos.org In contrast, while aged animals still experience significant cognitive benefits, the improvements may be comparatively smaller due to pre-existing age-related declines in neural function. plos.org

Neuroprotective Potentials of this compound

Beyond enhancing cognitive function, this compound exhibits promising neuroprotective properties. These effects are linked to its ability to modulate pathways involved in neurodegenerative conditions and to support neuronal health and adaptability. plos.orgnih.govplos.org

A key finding in neuroprotective research is the ability of this compound to reduce levels of amyloid beta (specifically, amyloid beta 1-40). plos.orgplos.org The accumulation of amyloid beta peptides to form plaques in the brain is a hallmark of Alzheimer's disease and is linked to the development of cognitive impairment and dementia. plos.orgplos.org By lowering amyloid beta levels, this compound may help mitigate a central pathological process in neurodegeneration. plos.org This action is consistent with the broader effects of other methylxanthines, which have been shown to shift the processing of amyloid precursor protein (APP) away from the amyloid-producing pathway. nih.gov

This compound has been shown to enhance neuronal plasticity, which is the brain's ability to adapt and reorganize itself by forming new neural connections. plos.orgplos.org A key indicator of this is the observed increase in Brain-Derived Neurotrophic Factor (BDNF) levels in animals supplemented with the compound. plos.orgplos.org BDNF is a protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. plos.org Elevated BDNF levels provide a direct mechanism of action for the memory-enhancing effects of this compound and are crucial for learning and long-term cognitive health. plos.orgplos.org

| Neuroprotective Biomarker | Observed Effect of this compound | Implication |

|---|---|---|

| Amyloid Beta | Reduced plos.orgplos.org | Potential reduction in amyloid plaque formation, relevant to neurodegenerative conditions. plos.org |

| Brain-Derived Neurotrophic Factor (BDNF) | Increased plos.orgplos.org | Enhanced neuronal plasticity, learning, and memory. plos.orgplos.org |

| Glutathione (B108866) | Increased plos.org | Enhanced brain antioxidative defenses. plos.org |

| Catalase | Increased plos.org | Protection of neurons from oxidative damage. plos.org |

Therapeutic Implications Beyond Central Nervous System

The biological activities of this compound extend beyond the brain, suggesting broader therapeutic potential. A significant finding is its ability to bolster the body's antioxidant defenses. plos.orgplos.org Studies have demonstrated that supplementation with this compound increases the levels of the antioxidant enzymes glutathione and catalase. plos.orgplos.org

Glutathione is a critical antioxidant that protects cells throughout the body from oxidative stress. plos.org Catalase is an enzyme that neutralizes harmful hydrogen peroxide. plos.org By increasing the levels of these protective compounds, this compound may help mitigate systemic oxidative damage, a process implicated in aging and a variety of chronic diseases. plos.org This antioxidative effect mirrors properties seen in other methylxanthines like caffeine and paraxanthine. plos.orgplos.org While many methylxanthines are used for conditions like respiratory diseases, the direct evidence for this compound points toward a foundational role in cellular protection through its antioxidant capacity. plos.orgresearchgate.net

Bronchodilatory Effects via Phosphodiesterase Inhibition

Methylxanthines as a class of compounds, which includes this compound, are recognized for their effects on the respiratory system, notably their ability to induce bronchodilation. numberanalytics.com The primary mechanism underlying this effect is the non-competitive inhibition of phosphodiesterase (PDE) enzymes. nih.gov Inhibition of PDE leads to an increase in the intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). numberanalytics.comnih.gov This elevation in cyclic nucleotides promotes the relaxation of bronchial smooth muscles, resulting in improved airflow and a reduction in airway resistance. numberanalytics.comnih.govcopd.net

Theophylline (B1681296), a well-known methylxanthine and precursor metabolite to this compound, has been used in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) due to these effects. nih.govresearchgate.net The anti-inflammatory and bronchodilatory actions of theophylline are linked to the inhibition of PDE, particularly isoenzymes PDE3 and PDE4, which are prevalent in inflammatory and airway smooth muscle cells. researchgate.netersnet.org While specific research on this compound's independent bronchodilatory activity is less detailed, as a member of the methylxanthine family, it shares the fundamental chemical structure and biochemical properties responsible for PDE inhibition. researchgate.netjumedicine.com

Radiosensitization of Tumor Cells

This compound (1-MTX) has been identified as a potent radiosensitizer, capable of enhancing the effectiveness of radiation therapy on cancer cells. tandfonline.comnih.govnih.gov Research has demonstrated that 1-MTX significantly increases radiation-induced cell death in certain tumor types. nih.govtandfonline.com

A key study focused on RKO human colorectal cancer cells found that treatment with 3 mM 1-MTX increased both clonogenic and apoptotic cell death following exposure to ionizing radiation. nih.govtandfonline.com The primary mechanism behind this radiosensitization is the inhibition of DNA repair processes. tandfonline.comnih.gov Specifically, 1-MTX markedly prolongs the expression of phosphorylated Histone H2AX (γ-H2AX), a marker for DNA double-strand breaks (DSBs), indicating that the compound hinders the cell's ability to repair this critical radiation-induced damage. tandfonline.comnih.gov Notably, this effect occurs without causing a significant alteration in the G2/M cell cycle arrest that is typically induced by radiation. tandfonline.comtandfonline.com This suggests that 1-MTX's radiosensitizing properties are mainly due to its impact on DNA repair pathways rather than cell cycle checkpoint abrogation. tandfonline.com An important aspect of this finding is that radiosensitization was achieved at 1-MTX concentrations that were found to be almost non-toxic to the cancer cells themselves. nih.gov

To improve in vivo application, a temperature-sensitive liposomal formulation of this compound (tsl-MTX) was developed. nih.gov This delivery system, when combined with radiation and regional hyperthermia, led to a marked delay in tumor growth in xenograft mouse models, highlighting the potential for 1-MTX to enhance radiotherapeutic outcomes in a clinical setting. nih.gov

| Parameter | Observation with this compound + Radiation | Mechanism Implication | Reference |

|---|---|---|---|

| Clonogenic & Apoptotic Cell Death | Increased | Enhancement of radiation-induced cell killing. | nih.govtandfonline.com |

| DNA Double-Strand Break Repair (γ-H2AX expression) | Markedly prolonged | Inhibition of the repair of radiation-induced DNA damage. | tandfonline.comnih.gov |

| Radiation-Induced G2/M Arrest | Only slightly shortened; not significantly altered. | Radiosensitization is not primarily due to checkpoint abrogation. | tandfonline.comtandfonline.com |

| Effective Concentration | 3 mM | Concentration is almost non-toxic to the target tumor cells. | nih.gov |

Potential in Anti-inflammatory Processes

Methylxanthines, as a chemical class, possess well-documented anti-inflammatory properties. numberanalytics.comnih.gov These effects are mediated through several molecular mechanisms, including adenosine receptor antagonism, histone deacetylase activation, and, at higher concentrations, the inhibition of phosphodiesterases (PDEs). researchgate.netnih.gov The inhibition of PDEs elevates intracellular cyclic AMP (cAMP), which can suppress inflammatory responses. researchgate.net

Immunomodulatory Properties

The immunomodulatory effects of methylxanthines are another significant aspect of their biological activity. researchgate.net These compounds can influence the function of immune cells, with effects being observed even at low therapeutic concentrations. researchgate.net The mechanisms are often attributed to adenosine receptor blockade and the activation of histone deacetylases, which can alter gene expression in immune cells. researchgate.net

Theophylline, for example, is recognized for its immunomodulatory capacity in addition to its bronchodilatory effects. nih.gov Pentoxifylline, another methylxanthine derivative, also has well-documented immunomodulatory properties. mdpi.com These compounds can modulate inflammatory and immune cell function at concentrations that are relevant to human exposure. researchgate.net Given that this compound is an active metabolite within this class, it is understood to contribute to the immunomodulatory actions observed after the consumption of its precursors, caffeine and theophylline. researchgate.netnih.gov

Implications in Circadian Rhythm Modulation

Recent research has uncovered a role for methylxanthines in the modulation of circadian rhythms. nih.govasm.org Studies using the fungus Neurospora crassa as a model organism have shown that methylxanthines like caffeine, theophylline, and aminophylline (B1665990) cause a significant and concentration-dependent lengthening of the circadian period. asm.orgresearchgate.netdntb.gov.ua

Interestingly, the mechanism behind this period-lengthening effect appears to be distinct from the well-known action of methylxanthines as phosphodiesterase (PDE) inhibitors. nih.govasm.org Experiments have demonstrated that the circadian phenotype persists even when PDE activity is blocked either genetically or pharmacologically. nih.govresearchgate.net This suggests that methylxanthines influence the core circadian clockwork through a novel pathway that is independent of the canonical PDE-cAMP-PKA signaling axis. nih.govasm.orgresearchgate.net While the precise molecular targets remain elusive, these findings highlight a strong impact of this class of compounds on biological clocks. nih.gov

This compound as a Biomarker

Assessment of Caffeine and Theophylline Intake

This compound is a significant metabolite of caffeine and theophylline, making it a reliable biomarker for assessing the intake of these common substances. targetmol.comnih.gov Following consumption, caffeine is primarily metabolized to paraxanthine, which is then further demethylated to this compound. nih.gov It is estimated that 40-48% of an initial caffeine dose is ultimately metabolized to this compound. nih.gov Similarly, this compound is formed from the metabolism of theophylline, where its conversion is mediated by the enzyme xanthine (B1682287) oxidase. nih.gov

Due to its status as a key urinary metabolite, this compound has been successfully used to classify individuals based on their coffee consumption. nih.gov In a study of French adults, urinary this compound was one of the most effective biomarkers for distinguishing between high and low coffee intake groups. nih.gov It has also been identified as a valid serum biomarker of coffee intake. nih.gov The combination of this compound with other metabolites like trigonelline (B31793) can further increase the accuracy of classifying coffee consumption. nih.gov

| Biomarker | Biospecimen | Performance Metric (vs. Dietary Recall) | Value | Reference |

|---|---|---|---|---|

| This compound | Urine | Correlation Coefficient (r) | 0.561 | nih.gov |

| This compound | Urine | ROC AUC | 0.965 | nih.gov |

| This compound | Serum | Identified as a significant biomarker | N/A | nih.gov |

ROC AUC: Receiver Operating Characteristic Area Under the Curve. A value of 1.0 represents a perfect classifier.

Identification of Dietary Exposure Biomarkers

This compound, a metabolite of caffeine and other related methylxanthines, has been identified as a significant biomarker for assessing dietary exposure, particularly to coffee. nih.govnih.gov A dietary biomarker is a measurable compound in the body that provides objective information about the intake of specific foods or dietary patterns. nih.govnih.gov The use of such biomarkers is crucial in nutritional epidemiology to overcome the limitations of self-reported dietary data. nih.govsprudge.com

Research has consistently pointed to this compound as a reliable indicator of coffee consumption. nih.gov As a major metabolite of caffeine, it is produced in the body following the consumption of coffee and other caffeine-containing products. nih.govplos.org It is estimated that approximately 40-48% of ingested caffeine is eventually metabolized into this compound, primarily through the metabolic pathway involving paraxanthine. nih.gov

Several studies have validated the use of this compound as a biomarker by detecting it in various biological samples, including urine and blood serum. nih.gov For instance, a study conducted on French subjects from the SUVIMAX cross-sectional study found that the intensity of this compound in morning spot urines was a highly effective classifier of high versus low coffee intake. nih.gov In this study, this compound demonstrated a strong correlation with coffee consumption and a high area under the curve (AUC) in receiver operating characteristic (ROC) analysis, indicating excellent diagnostic ability. nih.gov

Furthermore, research has shown that combining this compound with other coffee-derived metabolites can enhance the accuracy of assessing coffee intake. nih.gov A study identified that a combination of cyclo(isoleucylprolyl), this compound, and trigonelline in urine provided a more robust biomarker panel for coffee consumption than any single compound alone. nih.gov Similarly, another study identified this compound, alongside trigonelline and paraxanthine, as a serum biomarker for coffee intake in an American nested case-control study. nih.gov

The table below summarizes key research findings on the identification of this compound as a dietary biomarker for coffee.

| Study Description | Sample Type | Key Findings |

| French subjects from the SUVIMAX cross-sectional study | Morning spot urine | The intensity of this compound, along with other metabolites, accurately classified high and low coffee consumers. nih.gov |

| American nested case-control study | Serum | This compound, trigonelline, and paraxanthine were identified as serum biomarkers of coffee intake. nih.gov |

While coffee is the most studied dietary source leading to the formation of this compound, the compound has also been detected in various other food products. hmdb.ca This suggests that this compound could potentially serve as a biomarker for the consumption of these foods as well. hmdb.ca

The following table lists dietary items that are known to contain this compound or its precursors.

| Food Item | Compound Type |

| Coffee | Precursor (Caffeine) |

| Tea | Precursor (Caffeine, Theophylline) |

| Garden Tomatoes (Solanum lycopersicum) | This compound hmdb.ca |

| Lotus (Nelumbo) | This compound hmdb.ca |

| Okra (Abelmoschus esculentus) | This compound hmdb.ca |

| Tamarind (Tamarindus indica) | This compound hmdb.ca |

| Chestnuts (Castanea) | This compound hmdb.ca |

Methodological Approaches in 1 Methylxanthine Research

Analytical Techniques for Quantification of 1-Methylxanthine in Biological Matrices

The accurate quantification of this compound in complex biological samples like plasma, urine, and tissue is fundamental to pharmacokinetic and metabolic studies. nih.govmdpi.com Various analytical methods have been developed to achieve the necessary sensitivity and selectivity for this purpose. nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of methylxanthines, including this compound, in biological fluids. nih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) is a commonly employed method for separating this compound from other related compounds. researchgate.net These methods often utilize a C18 or similar stationary phase and a mobile phase typically consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netoup.com

Gradient elution, where the composition of the mobile phase is changed over time, is frequently used to achieve optimal separation of a wide range of methylxanthines and their metabolites within a single analytical run. researchgate.netoup.com Detection is commonly performed using ultraviolet (UV) spectroscopy, with the wavelength set to the absorption maximum of the analytes, which for many methylxanthines is around 270-280 nm. researchgate.netoup.com Diode-array detection (DAD) is also widely used as it allows for the simultaneous monitoring of multiple wavelengths, enhancing the specificity of the analysis. researchgate.netnih.gov

To improve the accuracy and reproducibility of the quantification, an internal standard, a compound with similar chemical properties to the analyte but not naturally present in the sample, is often added. oup.com Sample preparation for HPLC analysis typically involves a protein precipitation step, followed by centrifugation to obtain a clear supernatant for injection into the HPLC system. oup.com

Table 1: Examples of HPLC Methods for Methylxanthine Analysis

| Feature | Method 1 | Method 2 |

| Column | RP-18e with RP-18 pre-column | C18 reversed-phase |

| Detector | Diode Array Detector (DAD) | UV detector (272 nm) |

| Mobile Phase | Gradient elution with 0.05% TFA aqueous solution and acetonitrile | Gradient program with varying methanol concentration |

| Application | Determination in urine samples. researchgate.net | Quantitation in breast milk. oup.com |

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers superior sensitivity and selectivity compared to conventional HPLC-UV methods for the analysis of this compound. spectroscopyonline.com Tandem mass spectrometry (LC-MS/MS) is especially powerful, as it minimizes interference from endogenous compounds present in biological matrices. spectroscopyonline.com

In LC-MS/MS analysis, after the analytes are separated by the LC system, they are ionized, typically using electrospray ionization (ESI) in the positive ion mode for methylxanthines. spectroscopyonline.comnih.gov The precursor ion corresponding to this compound is then selected and fragmented, and specific product ions are monitored for quantification, a technique known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). nih.gov This high degree of specificity allows for very low limits of detection and quantification. nih.gov

The development of ultra-high-performance liquid chromatography (UHPLC) coupled with MS has further enhanced the speed and efficiency of methylxanthine analysis, allowing for baseline separation of compounds in under a minute. nih.gov

Table 2: Comparison of Detection Techniques for Methylxanthine Analysis

| Technique | Advantages | Disadvantages |

| HPLC-UV | Widely available, robust. nih.gov | Lower selectivity, potential for interference. spectroscopyonline.com |

| LC-MS | Higher sensitivity and selectivity than HPLC-UV. spectroscopyonline.com | More complex instrumentation. |

| LC-MS/MS | Excellent sensitivity and selectivity, minimizes matrix effects. spectroscopyonline.com | Higher cost of instrumentation. |

Capillary Electrophoresis (CE) has emerged as a powerful and efficient technique for the separation and determination of methylxanthines. tandfonline.comresearchgate.net CE offers advantages such as high separation efficiency, rapid analysis times, and low consumption of reagents and samples. nih.govnih.gov

Capillary Zone Electrophoresis (CZE) is the most common mode of CE used for this purpose. nih.gov In CZE, separation is based on the differences in the electrophoretic mobility of the analytes in a buffer-filled capillary under the influence of a high voltage electric field. nih.gov The pH of the background electrolyte is a critical parameter that influences the charge and, consequently, the migration of the methylxanthines. nih.gov

Micellar Electrokinetic Chromatography (MEKC), a modification of CE, can also be used and is particularly useful for separating both charged and neutral molecules. tandfonline.com In MEKC, surfactants are added to the buffer to form micelles, which act as a pseudo-stationary phase to interact with the analytes and aid in their separation. tandfonline.com

Table 3: Key Parameters in Capillary Electrophoresis of Methylxanthines

| Parameter | Description | Importance |

| Background Electrolyte (BGE) | The buffer solution filling the capillary. Its pH and composition are crucial. nih.gov | Affects the charge and mobility of analytes, determining separation. nih.gov |

| Applied Voltage | The electric field applied across the capillary. | Drives the electrophoretic and electroosmotic flow, influencing migration time. |

| Detection | Typically UV-Vis absorbance. | Allows for quantification of the separated analytes. |

In Vivo Study Designs for this compound Investigation

In vivo studies are essential for elucidating the physiological and pharmacological effects of this compound in a living organism. These studies often involve animal models and carefully designed pharmacological interventions.

Rodents, particularly rats and mice, are the most commonly used animal models in neuropharmacological research, including studies on methylxanthines. nih.gov These models are valuable for investigating the effects of compounds on cognitive function and neurochemistry due to the significant similarities in subcortical brain structures with humans. nih.gov

For cognitive assessment, behavioral tests such as the Morris water maze are employed to evaluate learning and memory. nih.gov In neurochemical research, brain tissue is analyzed to measure the levels of various neurotransmitters and other neurochemicals. nih.gov Studies have utilized both young and aged animals to understand the effects of this compound across different life stages, as aging is associated with declines in cognitive function and neurogenesis. nih.gov

In vivo studies investigating this compound often involve its administration to animal models to observe its effects. nih.gov Oral gavage is a common method for administering precise doses of the compound. nih.gov

The dosing strategy is a critical aspect of the study design. Researchers may use a specific dose over a defined period to assess both acute and chronic effects. nih.gov The selection of the dose can be based on previous studies or calculated to be equivalent to a human dose based on body surface area. nih.gov Following the intervention period, various biological samples, such as brain tissue, are collected for analysis to determine the impact of the compound on a range of biomarkers. nih.gov

In Vitro Cellular and Molecular Studies

In vitro studies are fundamental to understanding the cellular and molecular mechanisms of this compound. These laboratory-based approaches utilize cultured cells and isolated molecular components to investigate the compound's biological effects in a controlled environment, providing insights into its interactions with cellular machinery.

Cell culture models are indispensable tools for dissecting the specific pathways through which this compound exerts its effects. By using established cell lines, researchers can study the compound's influence on cellular processes like proliferation, apoptosis, and sensitivity to other agents. A notable example involves the use of human colorectal cancer cells to investigate the role of this compound in radiosensitivity.

In one study, RKO human colorectal cancer cells, which express wild-type p53 protein, were treated with this compound. medchemexpress.com The research demonstrated that exposure to the compound increased radiation-induced cell death, including both apoptotic and clonogenic death. medchemexpress.com This suggests that this compound can enhance the sensitivity of cancer cells to radiation treatment, a finding with potential implications for oncology research.

While direct studies on this compound are specific, research on structurally related methylxanthines, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), provides broader context. For instance, IBMX has been studied in monolayer cultures of neonatal rat pancreatic islets to examine its effects on B-cell function and insulin (B600854) secretion. nih.gov Such models are crucial for understanding the influence of the methylxanthine scaffold on endocrine cell biology. nih.gov

Table 1: Example of a Cell Culture Model in this compound Research

| Cell Line | Experimental Context | Observed Effect of this compound | Reference |

|---|

Receptor binding assays are critical for determining the affinity and selectivity of a compound for specific cellular receptors. For methylxanthines, a primary target class is the adenosine (B11128) receptor family (A1, A2A, A2B, A3). nih.govnih.gov These assays typically use a radiolabeled ligand known to bind the receptor of interest and measure how the test compound (e.g., this compound) competes with this binding. merckmillipore.com The results are often expressed as an inhibition constant (Ki), which indicates the concentration of the compound required to occupy 50% of the receptors.

The general structure of methylxanthines allows them to act as adenosine receptor antagonists. nih.gov The substitution pattern on the xanthine (B1682287) core is crucial for binding affinity and selectivity. Specifically, substitution at the N1 position, as seen in this compound, is known to be important for binding to both A1 and A2A adenosine receptors. nih.gov While specific Ki values for this compound are not always broadly published in comparative studies, research on related derivatives provides valuable insight. For example, studies on 6-thiocaffeine (B1664699) and 6-thiotheophylline (B1231960) showed they possess an intermediate affinity for A1 and A2 adenosine receptors when compared to caffeine (B1668208) and theophylline (B1681296). nih.gov Such comparative binding studies help to characterize the pharmacological profile of the broader methylxanthine class. nih.gov

Table 2: Context for Receptor Binding Targets of Methylxanthines

| Receptor Family | General Role | Relevance to this compound |

|---|

Enzyme activity assays are used to determine if a compound acts as an inhibitor or activator of a specific enzyme. A well-established mechanism of action for methylxanthines is the competitive, non-selective inhibition of cyclic nucleotide phosphodiesterases (PDEs). nih.gov These enzymes are responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). biocompare.com By inhibiting PDEs, methylxanthines increase intracellular levels of cAMP and cGMP, which in turn modulates the activity of protein kinases and other downstream effectors. serva.desigmaaldrich.com

The derivative 3-isobutyl-1-methylxanthine (IBMX) is a widely studied, potent PDE inhibitor and serves as a reference compound in many experiments. biocompare.comserva.de Assays have determined its inhibitory concentration (IC50) against various PDE isozymes, demonstrating its broad, non-selective action. biocompare.com At pharmacological concentrations, methylxanthines are particularly noted to inhibit PDE4. nih.gov

Beyond PDEs, enzyme assays have revealed that methylxanthines can interact with other enzymes. For example, caffeine, theophylline, and theobromine (B1682246) have been shown to act as competitive inhibitors of xanthine oxidase. biotechrep.ir Peroxidase activity has also been shown to be inhibited by caffeine and theophylline. biotechrep.ir These assays are crucial for identifying the full spectrum of molecular targets for this compound and its derivatives.

Table 3: IC50 Values for the Related Compound 3-Isobutyl-1-methylxanthine (IBMX) against Various Phosphodiesterases

| Enzyme | IC50 (µM) | Reference |

|---|---|---|

| PDE1 | 19 | biocompare.com |

| PDE2 | 50 | biocompare.com |

| PDE3 | 18 | biocompare.com |

| PDE4 | 13 | biocompare.com |

| PDE5 | 32 | biocompare.com |

| PDE7 | 7 | biocompare.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Isobutyl-1-methylxanthine (IBMX) |

| 6-Thiocaffeine |

| 6-Thiotheophylline |

| Adenosine |

| Caffeine |

| Cyclic adenosine monophosphate (cAMP) |

| Cyclic guanosine monophosphate (cGMP) |

| Theobromine |

| Theophylline |

Future Directions and Research Gaps in 1 Methylxanthine Studies

Exploration of Specific Neurotransmitter and Neuromodulator Systems

Recent research indicates that 1-MX can influence levels of key neurotransmitters such as acetylcholine (B1216132), dopamine (B1211576), and gamma-amino butyric acid (GABA). nih.govplos.orgnih.gov A study in rats demonstrated increased levels of these neurotransmitters following 1-MX supplementation. nih.govplos.orgplos.org However, the current understanding of 1-MX's interaction with neurotransmitter and neuromodulator systems is not exhaustive. Future research should aim to expand upon these initial findings by investigating the potential effects of 1-MX on other critical biomarkers, including glutamate, serotonin, adenosine (B11128), and cyclic AMP. nih.govplos.org A significant research gap lies in understanding the regional specificity of these effects; future studies should investigate neurotransmitter dynamics in specific brain areas known to be involved in cognitive function, such as the hippocampus, prefrontal cortex, and parietal cortex. nih.govplos.org Furthermore, exploring the precise mechanisms by which 1-MX modulates the release, reuptake, and signaling of these neurotransmitters is crucial for a comprehensive understanding of its neurobiological effects.

Detailed Investigation of Synaptic Neuroplasticity Markers

Evidence suggests that 1-MX may enhance neuronal plasticity, partly indicated by increased levels of brain-derived neurotrophic factor (BDNF). nih.govplos.orgresearchgate.net BDNF is a protein vital for neuronal survival, growth, and synaptic plasticity. researchgate.net While the increase in BDNF levels provides a potential mechanism for the observed cognitive benefits of 1-MX, a more detailed investigation into other markers of synaptic neuroplasticity is warranted. Future studies should measure proteins directly involved in synaptic structure and function, such as synapsin I, synaptophysin, and postsynaptic density protein 95 (PSD95). nih.govplos.org Examining the impact of 1-MX on processes like long-term potentiation (LTP) and long-term depression (LTD), which are fundamental to learning and memory, would provide deeper insights into its effects on synaptic plasticity. researchgate.net

Advanced Neuroimaging Techniques in Cognitive Research

To further elucidate the cognitive effects of 1-MX in living systems, particularly humans, the application of advanced neuroimaging techniques represents a critical future direction. Techniques such as functional magnetic resonance imaging (fMRI), positron emission tomography (PET), and electroencephalography (EEG) could provide valuable information on how 1-MX influences brain activity, connectivity, and metabolic processes associated with cognitive tasks. While research on other methylxanthines like caffeine (B1668208) has explored their use in enhancing neuroimaging signals capes.gov.br, the specific utility and findings related to 1-MX in this context remain largely unexplored. Future studies could utilize these techniques to correlate observed cognitive improvements with specific changes in brain function and structure, offering a more comprehensive understanding of 1-MX's impact on the human brain.

Elucidation of Novel Biological Pathways and Targets

Beyond its established role as an adenosine receptor antagonist and activator of ryanodine (B192298) receptor (RyR) channels, the full spectrum of biological pathways and targets modulated by 1-MX is likely not yet completely understood. nih.govplos.orgplos.org Research on other methylxanthines has revealed interactions with phosphodiesterases (PDEs) and GABA receptors, suggesting potential additional targets for 1-MX. nih.gov Identifying novel biological pathways and targets could uncover new therapeutic possibilities and provide a more complete picture of 1-MX's pharmacological profile. This could involve high-throughput screening, proteomic analyses, and further investigation into its interactions with various enzyme systems and signaling cascades. Furthermore, understanding the complex biosynthesis pathways of methylxanthines in plants still presents research gaps regarding unidentified enzymes involved in these processes, which could indirectly inform research on the compound. royalsocietypublishing.orgpnas.org

Development of Selective Modulators Based on 1-Methylxanthine Structure

The xanthine (B1682287) core structure has served as a template for the development of numerous selective modulators targeting specific receptors, such as adenosine receptors. nih.govresearchgate.net Given the observed biological activities of this compound, its structure could similarly serve as a basis for designing and synthesizing novel compounds with enhanced selectivity and potency for specific targets or pathways. Variations in the position and number of methyl groups on the xanthine core significantly influence the biological activity of methylxanthines. nih.govroyalsocietypublishing.orgmdpi.com Future research could involve structure-activity relationship studies based on the this compound scaffold to develop selective modulators with tailored pharmacological properties, potentially leading to the development of new therapeutic agents for neurological or other conditions where methylxanthine-like activity is desirable. The existence of compounds like 3-isobutyl-1-methylxanthine (B1674149) (IBMX) with specific activities like PDE inhibition highlights the potential for structural modifications of methylxanthines to yield selective modulators. oup.comtandfonline.com

Q & A

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Avoid inhalation of powders; work in a fume hood. For in vivo studies, adhere to institutional animal care guidelines (e.g., IACUC protocols). Acute toxicity data in mice (LD₅₀ = 230 mg/kg) suggest strict dose limits for rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.